oxazóios 2,5-dissubstituídos
2,5-Disubstituted Oxazoles are a class of heterocyclic compounds with wide-ranging applications in the pharmaceutical and agrochemical industries. These molecules feature a five-membered ring structure consisting of four carbon atoms and one nitrogen atom, with substituents attached at the 2- and 5-positions. The versatility of substitution patterns allows for a diverse range of functional groups to be incorporated, leading to varied physicochemical properties and pharmacological activities.
The synthesis of 2,5-disubstituted oxazoles can be achieved through various methods such as multistep organic reactions, condensation reactions, or one-pot multi-component reactions. These compounds exhibit a variety of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them valuable intermediates in drug discovery efforts.
Due to their unique structural features, 2,5-disubstituted oxazoles have also found applications in materials science, particularly in the development of sensors, optoelectronic devices, and catalytic systems. The electronic and structural characteristics of these compounds contribute significantly to their utility across different fields, making them a focal point of ongoing research in both academia and industry.

Estrutura | Nome químico | CAS | MF |
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2-(2-ethyl-1,3-oxazol-5-yl)acetic acid | 1369370-80-8 | C7H9NO3 |
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5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine | 1368392-56-6 | C7H7N3O |
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2-(chloromethyl)-5-cyclohexyl-1,3-oxazole | 1484430-27-4 | C10H14ClNO |
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Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate | 1553988-81-0 | C10H14N2O3 |
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5-Ethynyl-2-methyl-1,3-oxazole | 2408962-94-5 | C6H5NO |
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N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | 391228-93-6 | C11H16BrN3O4 |
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Oxazole, 5-iodo-2-methyl- | 2287275-07-2 | C4H4INO |
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Oxazole, 5-methoxy-2-methyl- | 53878-74-3 | C5H7NO2 |
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5-propyl-1,3-oxazol-2-amine | 302842-63-3 | C6H10N2O |
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2-methyl-1,3-oxazole-5-carbaldehyde | 885273-42-7 | C5H5NO2 |
Literatura Relacionada
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Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Rekha Sharma,Ramesh Maragani,Rajneesh Misra New J. Chem., 2018,42, 882-890
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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